Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate
Description
Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate is a bicyclic compound featuring a norbornane-derived framework substituted with a dimethyl group, a ketone, and an amide-linked methyl benzoate moiety. Characterization methods likely include NMR, IR, GC-MS, and X-ray crystallography, as demonstrated for structurally related amides .
Properties
IUPAC Name |
methyl 2-[(3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-17(2)11-8-9-18(10-11,15(17)21)16(22)19-13-7-5-4-6-12(13)14(20)23-3/h4-7,11H,8-10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQYPEMOAWCWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=O)C(=O)NC3=CC=CC=C3C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate typically involves the reaction of 3,3-dimethyl-2-oxobicyclo[2.2.1]heptane with methyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features to Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing potential as alternatives to traditional antibiotics .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in metabolic processes. Studies have demonstrated that related compounds can effectively inhibit α-glucosidase and acetylcholinesterase, which are relevant targets in the treatment of Type 2 diabetes mellitus and Alzheimer's disease .
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. Further research is necessary to elucidate the mechanisms underlying these effects and to evaluate their therapeutic potential .
Case Study 1: Antimicrobial Efficacy
A study published in The Scientific World Journal evaluated a series of benzoate derivatives for their antimicrobial activity against Mycobacterium avium subsp. paratuberculosis and M. intracellulare. The findings indicated that certain derivatives exhibited higher activity than standard treatments like ciprofloxacin .
| Compound | Activity Against M. avium | Activity Against M. intracellulare |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of similar compounds, revealing that they significantly inhibited α-glucosidase activity in vitro, suggesting potential for managing postprandial hyperglycemia .
| Compound | α-glucosidase Inhibition (%) |
|---|---|
| Compound C | 85% |
| Compound D | 75% |
Mechanism of Action
The mechanism of action of Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate with key analogs:
Key Differences and Implications
Bicyclic Framework Modifications: Brominated analogs (e.g., C₁₉H₂₂BrNO₄) exhibit increased molecular weight (408 vs. ~327) and altered reactivity due to bromine’s steric and electronic effects. This substitution may enhance electrophilicity at the carbonyl group, impacting catalytic or biological activity . The propylidene amino variant (C₂₀H₂₅NO₂) replaces the amide with an imine-like linkage, reducing hydrogen-bonding capacity but increasing hydrophobicity, which could influence agrochemical bioavailability .
Functional Group Diversity :
- The target compound’s amide and ester groups contrast with sulfonylurea herbicides (e.g., tribenuron methyl), where triazine and sulfonyl groups confer herbicidal activity via acetolactate synthase inhibition .
- The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlights the importance of hydroxyl and amide moieties for metal coordination, a property the target compound may share but with distinct steric constraints due to its bicyclic system .
Synthesis and Reactivity: Heterocyclic derivatives (e.g., benzoxazoles in ) are synthesized via cyclization of aminobenzoates, whereas the target compound likely requires amide coupling under mild conditions to preserve the bicyclic framework . Brominated analogs may undergo nucleophilic substitution at the bromine site, enabling further functionalization—a pathway unavailable to the target compound .
Applications :
- Catalysis : The target compound’s amide group could act as a directing group in C–H activation, similar to N,O-bidentate ligands, though its bicyclic structure may limit conformational flexibility compared to simpler amides .
- Agrochemicals : Unlike sulfonylurea herbicides, the target compound lacks a triazine or pyrimidine ring, suggesting divergent mechanisms of action. However, its ester group may confer hydrolytic stability relevant to formulation .
Research Findings and Data
- Spectroscopic Characterization : Analogous compounds (e.g., ’s amide) are confirmed via ¹H/¹³C NMR, IR (amide I band ~1650 cm⁻¹), and X-ray crystallography, which would similarly validate the target compound’s structure .
- Biological Activity: Sulfonylurea herbicides (e.g., tribenuron methyl) exhibit nM-level enzyme inhibition, whereas the target compound’s activity remains unexplored but could align with bicyclic terpenoid-derived pharmaceuticals .
- Thermal Stability: The bicyclo[2.2.1]heptane system enhances thermal stability compared to linear amides, as seen in norbornane-based polymers .
Biological Activity
Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate, a compound with the molecular formula , has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its unique biological properties. The structural formula is represented as follows:
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties, which may help in mitigating oxidative stress in cells.
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is significant in neurodegenerative diseases.
Anticancer Activity
Table 1 summarizes the cytotoxic effects of this compound on various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| CNE 2 | 5.4 | Induction of apoptosis |
| HGC-27 | 7.8 | Cell cycle arrest at G1 phase |
| MDA-MB-231 | 4.9 | Inhibition of proliferation |
These findings indicate that the compound shows significant cytotoxicity against multiple cancer cell lines with varying mechanisms of action.
Enzyme Inhibition Studies
The compound's ability to inhibit AChE was assessed, yielding promising Ki values:
These results suggest that this compound may have therapeutic potential in treating conditions like Alzheimer's disease and diabetes.
Case Studies
Several case studies have demonstrated the effectiveness of this compound in preclinical models:
- Study on Neuroprotection : A study conducted on mice models indicated that administration of this compound resulted in improved cognitive function and reduced neuronal damage in models of oxidative stress .
- Anticancer Efficacy : In a recent investigation involving human cancer cell lines, the compound exhibited significant inhibition of tumor growth in vivo, supporting its potential as an anticancer agent .
Q & A
Q. What are the established synthetic routes for Methyl 2-{[(3,3-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate, and how are reaction conditions optimized?
The synthesis typically involves multi-step coupling reactions. A general procedure (derived from analogous benzoate syntheses) includes:
- Step 1 : Activation of the bicycloheptane carbonyl group using coupling agents like DIPEA (diisopropylethylamine) at low temperatures (-35°C) to prevent side reactions .
- Step 2 : Amide bond formation between the activated carbonyl and 2-aminobenzoate derivatives. Elevated temperatures (40–45°C) and extended reaction times (24–48 h) improve yield .
- Purification : Column chromatography (silica gel, gradients of CH₂Cl₂/EtOAc) or MPLC (medium-pressure liquid chromatography) is critical for isolating the product from byproducts . Optimization focuses on reagent stoichiometry (1.1–1.6 equiv. of DIPEA) and temperature control to minimize decomposition.
Q. Which spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?
- ¹H NMR : Key signals include the bicycloheptane methyl groups (δ ~1.2–1.5 ppm) and the aromatic protons of the benzoate moiety (δ ~7.3–8.1 ppm). DMSO-d₆ is a common solvent for resolving hydrogen bonding interactions .
- RP-HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) evaluates purity. Mobile phases often combine acetonitrile and water with trifluoroacetic acid modifiers to enhance peak resolution .
- Melting Point (m.p.) : Consistency between observed (e.g., 79–82°C) and literature values confirms crystallinity .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the bicyclo[2.2.1]heptane moiety in this compound?
- Molecular Modeling : Density Functional Theory (DFT) calculations assess the electrophilicity of the carbonyl group and steric effects from the bicyclic framework. Tools like Gaussian or ORCA simulate transition states for amidation or hydrolysis reactions .
- Database Mining : Platforms like Reaxys or PubChem provide comparative data on similar bicycloheptane derivatives to predict stability under varying pH or temperature conditions .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may explain discrepancies. For example, esterase-mediated hydrolysis of the methyl benzoate group could reduce efficacy in vivo .
- Dose-Response Refinement : Adjusting administration routes (e.g., intraperitoneal vs. oral) and using pharmacokinetic models (e.g., compartmental analysis) clarify bioavailability issues .
Q. How does the steric environment of the bicycloheptane group influence interactions with biological targets?
- X-ray Crystallography : Co-crystallization with target enzymes (e.g., cyclooxygenase or cytochrome P450 isoforms) reveals binding pocket compatibility.
- SAR Studies : Systematic substitution of the bicycloheptane methyl groups (e.g., replacing CH₃ with CF₃) evaluates steric and electronic effects on binding affinity .
Methodological Challenges and Solutions
Q. What are the critical factors in ensuring compound stability during long-term storage?
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester or amide bonds .
- Purity Monitoring : Regular HPLC checks (every 6 months) detect decomposition, with re-purification via flash chromatography if needed .
Q. How can synthetic byproducts be characterized and minimized?
- LC-HRMS : High-resolution mass spectrometry identifies byproducts (e.g., unreacted intermediates or dimerization products).
- Reaction Optimization : Reducing excess reagents (e.g., DIPEA from 1.6 to 1.2 equiv.) and implementing slow addition techniques lower impurity formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
